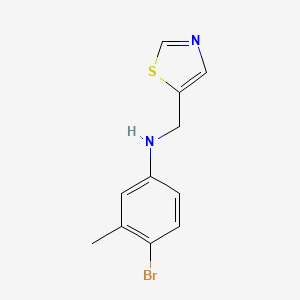
4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline is a compound that features a bromine atom, a methyl group, and a thiazole ring attached to an aniline structure
Preparation Methods
The synthesis of 4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-methylaniline and thiazole-5-carbaldehyde.
Reaction Conditions: The reaction between 4-bromo-3-methylaniline and thiazole-5-carbaldehyde is carried out in the presence of a suitable base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of biological pathways and mechanisms, helping researchers understand the interactions between small molecules and biological targets.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets. The thiazole ring and the bromine atom play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, depending on its structure and the target involved.
Comparison with Similar Compounds
4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline can be compared with other similar compounds, such as:
4-Bromo-3-methyl-N-(thiazol-4-ylmethyl)aniline: This compound has a similar structure but with the thiazole ring attached at a different position.
4-Bromo-3-methyl-N-(imidazol-5-ylmethyl)aniline: This compound features an imidazole ring instead of a thiazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiazole ring, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C11H11BrN2S |
|---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
4-bromo-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H11BrN2S/c1-8-4-9(2-3-11(8)12)14-6-10-5-13-7-15-10/h2-5,7,14H,6H2,1H3 |
InChI Key |
FOOAKTDEMWPYOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CN=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


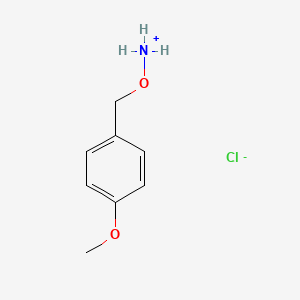
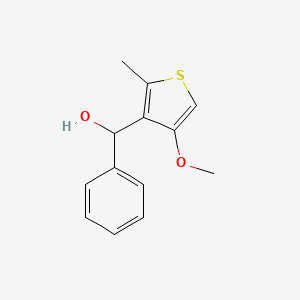
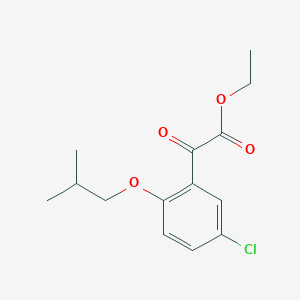
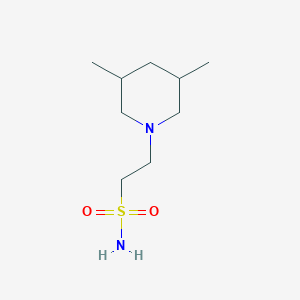
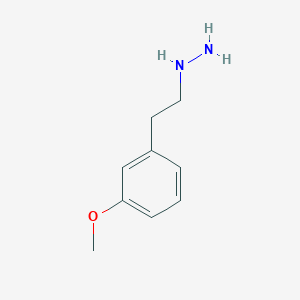
![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate](/img/structure/B13079766.png)
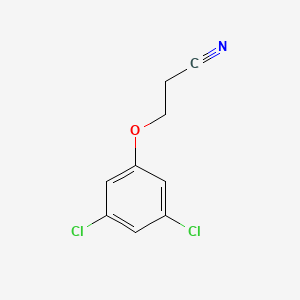
![Butyl[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13079782.png)
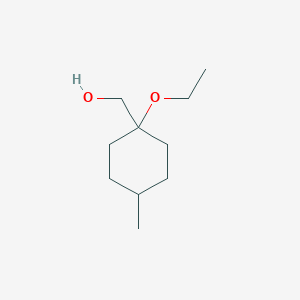
![N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide](/img/structure/B13079804.png)
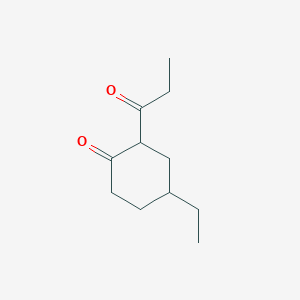

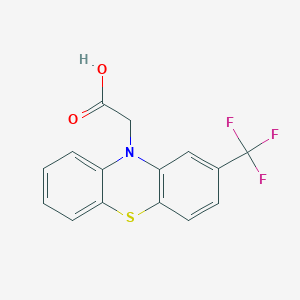
![8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B13079835.png)
